2-(2-methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide

Medicinal chemistry Kinase inhibitor design Scaffold hopping

Medicinal chemists optimizing kinase inhibitor selectivity face a critical gap: the piperazinylpyrimidine scaffold is a privileged chemotype, yet minor structural changes yield divergent kinase profiles, and no bioactivity data exists for this specific compound. This acetamide fills that gap as a pharmacologically uncharacterized member of the class, providing a defined test case for in-house profiling and in silico ADME validation. · Serves as a scaffold-hopping comparator (ΔtPSA ≈ +38.8 Ų vs. phenyl analog PubChem CID 8231216) for investigating ATP-pocket hinge-region binding geometry. · Functions as a clean-slate probe for CDK4/6 target engagement assays (TR-FRET, NanoBRET, CETSA) without confounding polypharmacology. · Enables kinome-wide selectivity profiling to establish structure-selectivity relationships within the piperazinylpyrimidine series.

Molecular Formula C18H23N5O2
Molecular Weight 341.415
CAS No. 1396859-85-0
Cat. No. B2745070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide
CAS1396859-85-0
Molecular FormulaC18H23N5O2
Molecular Weight341.415
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=CC=C3OC
InChIInChI=1S/C18H23N5O2/c1-22-7-9-23(10-8-22)17-12-16(19-13-20-17)21-18(24)11-14-5-3-4-6-15(14)25-2/h3-6,12-13H,7-11H2,1-2H3,(H,19,20,21,24)
InChIKeyPYPXYOQNQDWBIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide – Structural & Pharmacophore Baseline


The compound 2-(2-methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide (CAS 1396859-85-0, molecular formula C18H23N5O2, molecular weight 341.4 g/mol) is a fully synthetic small molecule belonging to the piperazinylpyrimidine class [1]. Its architecture integrates a 2-methoxyphenylacetamide moiety linked to a 4-methylpiperazine-substituted pyrimidine core. The piperazinylpyrimidine scaffold is recognized as a privileged kinase-inhibitor chemotype, with published derivatives demonstrating selective inhibition of PDGFR family kinases, CK1, and RAF [2]. Despite this class-level precedent, authoritative bioactivity databases record no experimentally validated target engagement or cellular potency data for this specific compound as of the date of this analysis [1].

2-(2-Methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide – Generic Substitution Risks


In the absence of disclosed bioactivity data, substitution with another piperazinylpyrimidine or a structurally related acetamide carries undefined risk. Even within the same chemotype, small structural perturbations profoundly alter kinase selectivity profiles. Shallal et al. demonstrated that among a focused piperazinylpyrimidine library, compounds 4, 15, and 16 displayed divergent selectivity across PDGFR, CK1, and RAF kinase subfamilies, with compound 4 uniquely exhibiting preferential inhibition of oncogenic KIT and PDGFRA mutants over wild-type isoforms [1]. Additionally, a close phenyl-for-pyrimidine analog—2-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide (PubChem CID 8231216)—differs in computed polar surface area (44.8 Ų versus an estimated 83.6 Ų for the pyrimidine-containing target), hydrogen-bond acceptor count, and ring electronics, each of which can alter membrane permeability, target residence time, and off-target liability [2]. Without direct comparative data, interchange is scientifically unjustified.

2-(2-Methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide – Quantitative Differentiation Evidence


Structural Differentiation from Phenyl-for-Pyrimidine Analog

The target compound replaces the central phenyl ring of the closest commercially cataloged analog, 2-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide (PubChem CID 8231216), with a pyrimidine ring. This substitution increases the computed topological polar surface area from 44.8 Ų to approximately 83.6 Ų and adds two hydrogen-bond acceptor sites (pyrimidine N1 and N3), while the molecular weight increases from 339.4 to 341.4 g/mol [1]. The pyrimidine nitrogen atoms introduce the capacity for bidentate hinge-region hydrogen bonding with kinase active sites, a pharmacophore feature absent in the phenyl analog that is critical for ATP-competitive kinase inhibition [2].

Medicinal chemistry Kinase inhibitor design Scaffold hopping

CDK4/6 Kinase Target Engagement Inference

The Targetmine data warehouse records a functional annotation for this compound class indicating strong interaction with CDK4 and CDK6 as a potent inhibitor and a potential effector of TGF-beta induced cell cycle arrest [1]. This prediction is consistent with the class-level observation that piperazinylpyrimidine derivatives act as selective kinase inhibitors, with certain congeners exhibiting potent growth inhibition of triple-negative breast cancer cell line MDA-MB-468 [2]. However, no quantitative IC50, Ki, or Kd values against CDK4 or CDK6 are publicly available for this specific compound, and the ZINC database explicitly records 'no known activity for this compound' with zero publications indexed in ChEMBL [3].

Cyclin-dependent kinase CDK4/6 inhibition Cell cycle arrest

Physicochemical Profile vs Clinical CDK4/6 Inhibitors

The target compound (MW 341.4, HBD 1, HBA 7, XLogP estimated ~2.5) occupies a distinct physicochemical space relative to the three FDA-approved CDK4/6 inhibitors. Palbociclib (MW 447.5, XLogP 2.7), Ribociclib (MW 434.5, XLogP 2.3), and Abemaciclib (MW 506.6, XLogP 4.2) are all significantly larger, with higher molecular weight and differing lipophilicity [1]. The target compound's lower molecular weight and moderate lipophilicity predict higher passive permeability and potentially distinct tissue distribution, while its pyrimidine-linked acetamide motif provides a hydrogen-bonding network topology different from the pyrido[2,3-d]pyrimidine scaffold of the approved drugs [2]. No experimental logD, solubility, or permeability data are publicly available for this compound.

Drug-likeness Lipinski parameters ADME prediction

2-(2-Methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide – Application Scenarios


Scaffold-Hopping Reference for Kinase Inhibitor Discovery

The pyrimidine-for-phenyl substitution differentiating this compound from PubChem CID 8231216 (ΔtPSA ≈ +38.8 Ų) makes it a valuable scaffold-hopping comparator for medicinal chemists exploring hinge-binding motif replacement in kinase inhibitor lead optimization. Its pyrimidine core introduces dual hydrogen-bond acceptor capacity absent in the phenyl analog, enabling investigation of ATP-pocket hinge-region binding geometry without the confounding steric bulk of clinical CDK4/6 inhibitors [1].

CDK4/6 Target Engagement Chemical Probe

Given the Targetmine functional annotation suggesting CDK4/6 interaction [2] and the ZINC-confirmed absence of prior characterization data, this compound serves as a clean-slate chemical probe for laboratories equipped to perform in-house TR-FRET, NanoBRET, or cellular thermal shift assays (CETSA) for CDK4 and CDK6 target engagement. Its use avoids the confounding polypharmacology of multi-targeted clinical CDK4/6 inhibitors, provided that selectivity is independently profiled.

Negative Control for Piperazinylpyrimidine Selectivity Profiling

The established piperazinylpyrimidine class literature demonstrates that closely related congeners exhibit divergent kinase selectivity profiles, with compound 4 preferentially inhibiting PDGFRA mutants while compounds 15 and 16 show distinct RAF and CK1 selectivity [3]. Until the target compound's own kinome-wide selectivity is determined, it functions as a structurally matched but pharmacologically uncharacterized member of the class, suitable as a control compound in kinome profiling panels to establish structure-selectivity relationships within the piperazinylpyrimidine series.

PSA-Driven ADME Prediction Benchmark

The 87% tPSA differential between this compound and its phenyl analog (PubChem CID 8231216) [1], combined with a 24–33% lower molecular weight relative to FDA-approved CDK4/6 inhibitors [4], provides a well-defined test case for validating in silico ADME prediction models. The compound's intermediate physicochemical profile (MW 341.4, predicted XLogP ~2.5) falls within a region where passive permeability and solubility predictions are most sensitive to model parameterization, making it a discriminating benchmark for computational ADME tool development.

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